molecular formula C21H22Sn B14084556 Isopropyltriphenylstannane

Isopropyltriphenylstannane

Cat. No.: B14084556
M. Wt: 393.1 g/mol
InChI Key: BNQJBSRILJIDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyltriphenylstannane is an organotin compound characterized by the presence of tin-carbon bonds, a class of substances widely studied for their utility in synthetic and catalytic applications . Organotin compounds similar to this compound are frequently employed as precursors or catalysts in organic synthesis, such as in transmetalation reactions for cross-coupling, and can serve as reagents for the introduction of the isopropyl group into more complex molecules. The specific steric and electronic properties imparted by the isopropyl and phenyl substituents on the tin center can influence its reactivity and selectivity in these processes. Researchers value this compound for exploring new synthetic methodologies and catalytic cycles in academic and industrial laboratories. It is critical to handle this compound with care, as some triorganotin compounds can exhibit high toxicity profiles . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22Sn

Molecular Weight

393.1 g/mol

IUPAC Name

triphenyl(propan-2-yl)stannane

InChI

InChI=1S/3C6H5.C3H7.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H3;

InChI Key

BNQJBSRILJIDSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Isopropyltriphenylstannane and Analogous Organotin Compounds

Precursor Synthesis and Ligand Introduction Strategies

The construction of asymmetrically substituted organotins like isopropyltriphenylstannane typically involves a stepwise approach, where the organotin framework is first established and the specific organic groups are then introduced sequentially.

The foundational step in synthesizing many organotin compounds is the formation of tin-carbon bonds starting from inorganic tin halides, most commonly tin(IV) chloride (SnCl₄). lupinepublishers.com Several classical and modern methods are utilized for this purpose.

The Grignard reaction is a widely employed method, involving the reaction of a tin halide with an organomagnesium halide (RMgX). wikipedia.orgnittokasei.co.jp This method is versatile and can be used to produce a range of tetraorganotins. For industrial-scale synthesis, organoaluminum compounds are also frequently used for the alkylation of SnCl₄. gelest.comlupinepublishers.com

Another established method is the Wurtz-Fittig reaction, which uses sodium metal to couple organic halides with tin halides. wikipedia.orgwikipedia.org This approach, while effective, can sometimes be difficult to control. uu.nl

A crucial strategy for creating precursors for mixed organotins is the Kocheshkov redistribution (or comproportionation) reaction. wikipedia.org This reaction involves reacting a symmetrical tetraorganotin compound (R₄Sn) with tin(IV) chloride (SnCl₄) in a controlled stoichiometric ratio to produce organotin halides of the general formula RₙSnCl₄₋ₙ (where n = 1, 2, or 3). gelest.com For example, reacting tetraphenyltin (B1683108) (Ph₄Sn) with SnCl₄ in a 3:1 molar ratio preferentially yields triphenyltin (B1233371) chloride (Ph₃SnCl), a key precursor for this compound. wikipedia.org

Table 1: General Synthetic Routes to Organotin Precursors

Method Reactants Product Type Reference
Grignard Reaction SnCl₄ + RMgX R₄Sn, RₙSnX₄₋ₙ wikipedia.org, nittokasei.co.jp, lupinepublishers.com
Organoaluminum Alkylation SnCl₄ + R₃Al R₄Sn, RₙSnX₄₋ₙ gelest.com, lupinepublishers.com
Wurtz-Fittig Reaction SnCl₄ + RX + Na R₄Sn wikipedia.org, wikipedia.org, atamanchemicals.com
Kocheshkov Redistribution R₄Sn + SnCl₄ R₃SnCl, R₂SnCl₂, RSnCl₃ wikipedia.org, gelest.com

The synthesis of an unsymmetrical compound like this compound is typically achieved through a sequential process to ensure the correct groups are attached to the tin center.

Synthesis of Triphenyltin Chloride (Ph₃SnCl): The most common precursor is triphenyltin chloride. It can be synthesized by reacting tin(IV) chloride with three equivalents of a phenylating agent, such as phenylmagnesium bromide (PhMgBr) or phenyllithium (B1222949) (PhLi). uu.nl Alternatively, it is efficiently produced via the redistribution reaction between tetraphenyltin and tin(IV) chloride. wikipedia.orggelest.com Several patents also describe methods starting from sodium, chlorobenzene, and tin tetrachloride. google.comgoogle.com

Introduction of the Isopropyl Group: With the triphenyltin chloride precursor in hand, the final isopropyl group is introduced. This is typically accomplished via a nucleophilic substitution reaction using an isopropyl Grignard reagent, isopropylmagnesium chloride or bromide (i-PrMgCl or i-PrMgBr). The reaction involves the attack of the isopropyl nucleophile on the electrophilic tin atom of Ph₃SnCl, displacing the chloride to form the desired this compound and magnesium halide as a byproduct.

Reaction Scheme: Ph₃SnCl + i-PrMgBr → (CH₃)₂CH-SnPh₃ + MgBrCl

This stepwise approach, where a stable organotin halide is first isolated and then reacted with a different organometallic reagent, is fundamental for constructing mixed tetraorganotin compounds with high purity. wikipedia.org

Advanced Synthetic Protocols and Reaction Optimization

Achieving high yields and purity in the synthesis of specific organotin compounds requires careful optimization of reaction conditions and an understanding of the underlying reaction mechanisms.

The primary challenge in synthesizing mixed organotins is preventing the formation of undesired side products from redistribution or over-alkylation. uu.nl

Stoichiometric Control: Precise control of reactant stoichiometry is critical. In the final step of this compound synthesis, using a slight excess of the isopropyl Grignard reagent can ensure full conversion of the triphenyltin chloride precursor. However, a large excess should be avoided as it could potentially promote side reactions.

Reaction Conditions: Temperature and solvent play significant roles. Grignard reactions are typically performed in etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chula.ac.th Low temperatures are often used during reagent addition to control the exothermic reaction and minimize side product formation.

Avoiding Redistribution: The stepwise synthesis (isolating Ph₃SnCl first) is inherently more selective than a "one-pot" reaction of SnCl₄ with a mixture of phenyl and isopropyl Grignard reagents. The latter approach would likely lead to a statistical mixture of products (Ph₄Sn, i-PrPh₃Sn, i-Pr₂Ph₂Sn, etc.) that are difficult to separate. The Kocheshkov redistribution reaction, while useful for making precursors, must be avoided during the final coupling step. wikipedia.org

Purification: After the reaction, purification is essential. The removal of tin byproducts can be achieved by filtration through silica (B1680970) gel. nrochemistry.com Final purification of the neutral this compound product is typically achieved by distillation under reduced pressure or recrystallization.

The formation of tin-carbon bonds in these syntheses is governed by fundamental organometallic reaction mechanisms.

Nucleophilic Substitution: The reaction of a Grignard reagent (like i-PrMgBr) with an organotin halide (like Ph₃SnCl) proceeds via a nucleophilic substitution mechanism. The carbon atom of the isopropyl group, bearing a partial negative charge, acts as a nucleophile, attacking the electrophilic tin center and displacing the chloride leaving group. nittokasei.co.jp

Wurtz-Fittig Mechanism: The Wurtz-Fittig reaction is mechanistically more complex and is thought to proceed through either a radical pathway or an organo-alkali intermediate pathway. testbook.combyjus.com In the radical mechanism, sodium metal facilitates the formation of alkyl and aryl radicals, which then combine. In the organo-alkali mechanism, an organosodium compound is formed, which then acts as a nucleophile. byjus.com

Transmetalation in Cross-Coupling: While not directly used in the primary synthesis of this compound, the mechanism of palladium-catalyzed cross-coupling reactions like the Stille coupling is highly relevant to the reactivity of organotins. wikipedia.org The key step is transmetalation, where an organic group is transferred from tin to the palladium catalyst. libretexts.orguobabylon.edu.iq This process involves the coordination of the organostannane to the palladium(II) complex, followed by the transfer of the organic group and departure of the tin halide. wikipedia.org Understanding these mechanisms is crucial for the subsequent use of compounds like this compound in further synthetic applications.

Preparation of this compound Derivatives for Targeted Investigations

This compound itself can serve as a starting material for the synthesis of other functionalized organotin compounds. The preparation of these derivatives often involves the selective cleavage of one of the tin-carbon bonds. The phenyl groups are generally more susceptible to cleavage than the isopropyl group.

Organotin Halides: Reaction of this compound with a halogen (e.g., Br₂) or a hydrogen halide (e.g., HCl) can cleave one of the phenyl groups to yield an isopropyl-phenyl tin halide, such as isopropyl(diphenyl)tin bromide. The stoichiometry and reaction conditions must be carefully controlled to achieve selective cleavage. These resulting organotin halides are valuable precursors for a wide range of other derivatives. gelest.com A process for preparing isopropyltin trihalides via the redistribution reaction between this compound (iPrSnPh₃) and SnCl₄ has also been described. google.com

Organotin Hydrides: Organotin halides can be reduced to the corresponding organotin hydrides using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. wikipedia.orgucl.ac.ukthieme-connect.de For example, an isopropyl(diphenyl)tin halide could be reduced to isopropyl(diphenyl)tin hydride. These hydrides are important reagents in organic synthesis, notably for hydrostannylation reactions. gelest.com

Stille Coupling Reagents: this compound could potentially be used as a reagent in Stille cross-coupling reactions to transfer an isopropyl or phenyl group to an organic halide under palladium catalysis. nrochemistry.comwikipedia.org However, controlling which of the four organic groups transfers can be a significant challenge, as the relative transfer rates would need to be carefully considered. rsc.org

Table 2: Examples of Reactions to Form Organotin Derivatives

Derivative Type Starting Material Reagent(s) General Product Reference
Organotin Halide R₄Sn X₂, HX, or SnX₄ R₃SnX, R₂SnX₂ gelest.com, google.com
Organotin Hydride RₙSnX₄₋ₙ LiAlH₄, NaBH₄ RₙSnH₄₋ₙ wikipedia.org, ucl.ac.uk
Organotin Oxide R₃SnX Hydrolysis (R₃Sn)₂O gelest.com
Cross-Coupled Product R₄Sn R'-X, Pd Catalyst R-R' wikipedia.org, uobabylon.edu.iq

Reactivity and Mechanistic Investigations of Isopropyltriphenylstannane

Carbon-Tin Bond Cleavage Dynamics

The cleavage of the C-Sn bond in tetraorganotin compounds is a central theme in their chemistry. The differing nature of the isopropyl and phenyl groups in isopropyltriphenylstannane offers two distinct sites for bond scission, and the relative reactivity of the Sn-isopropyl versus the Sn-phenyl bond is a key area of investigation. Generally, the cleavage of alkyl groups from tin is favored over aryl groups in many electrophilic substitution reactions.

Electrophilic substitution is a characteristic reaction of organotin compounds. byjus.commasterorganicchemistry.com These reactions involve the attack of an electrophile on the carbon atom of the C-Sn bond, leading to the displacement of the organotin moiety. The mechanism can be bimolecular (S_E2) or, more rarely, unimolecular (S_E1). byjus.comlibretexts.org

In an S_E2 (Substitution, Electrophilic, bimolecular) mechanism, the electrophile attacks the carbon atom, and the tin-carbon bond breaks in a concerted step or through a short-lived intermediate. libretexts.org This process can occur with either retention or inversion of configuration at the carbon atom, depending on the electrophile and solvent. For organotin compounds, S_E2 reactions often proceed with retention of configuration. The general mechanism involves the formation of a transition state where the electrophile assists in the cleavage of the C-Sn bond.

A less common pathway is the S_E1 (Substitution, Electrophilic, unimolecular) mechanism. This pathway involves a slow, rate-determining ionization of the substrate to form a carbanion and a triorganotin cation, followed by a rapid reaction of the carbanion with the electrophile. This mechanism is generally disfavored for simple alkyl and aryl groups but can be observed for groups that can stabilize a negative charge.

The cleavage of the C-Sn bond in compounds like this compound by electrophiles such as halogens, mineral acids, and metallic salts typically follows an S_E2 pathway. The relative ease of cleavage of the organic groups from the tin atom generally follows the order: allyl > alkynyl > vinyl > phenyl > alkyl. Within the alkyl series, the reactivity can be influenced by steric and electronic factors. For this compound, the isopropyl-tin bond is generally more susceptible to cleavage by many electrophiles than the phenyl-tin bonds.

Table 1: General Reactivity of Organotin Compounds in Electrophilic Substitution

Electrophile (E-Y)ProductsGeneral Mechanism
Halogens (X₂)R₃SnX + RXS_E2
Mineral Acids (HX)R₃SnX + RHS_E2
Mercuric Salts (HgX₂)R₃SnX + RHgXS_E2

This table represents the general reactivity of tetraorganotin compounds (R₄Sn) in electrophilic substitution reactions.

While electrophilic attack occurs at the carbon atom, nucleophiles attack the tin atom directly. youtube.comyoutube.com The tin atom in tetraorganotin compounds is electrophilic and can coordinate with nucleophiles to form a five-coordinate (pentacoordinate) intermediate or transition state. lupinepublishers.com This coordination increases the electron density on the tin atom and can facilitate the cleavage of a carbon-tin bond.

The formation of these hypercoordinated species is a key feature of organotin chemistry. lupinepublishers.com The stability and geometry of these intermediates are influenced by the nature of the organic groups and the attacking nucleophile. In the case of this compound, a nucleophile would attack the tin center, forming a trigonal bipyramidal intermediate. The subsequent cleavage of a C-Sn bond can be promoted by the presence of a suitable electrophile that traps the leaving carbanionic group. This process is often referred to as nucleophilically assisted electrophilic substitution.

For instance, the cleavage of a C-Sn bond by an acid can be significantly accelerated by the presence of a nucleophilic catalyst, such as a halide ion. The nucleophile coordinates to the tin atom, making the C-Sn bond more polarized and thus more susceptible to protonolysis.

The carbon-tin bond can also undergo homolytic cleavage, either thermally or photochemically, to generate a triorganotin radical (R₃Sn•) and a carbon-centered radical (R•). acs.orgfiveable.me This process is fundamental to the extensive use of organotin compounds, particularly organotin hydrides, in radical chemistry. wikipedia.org

Homolytic dissociation is typically an initiation step in a radical chain reaction. lumenlearning.comlibretexts.org For a compound like this compound, this would involve:

Initiation: (CH₃)₂CH]Sn(C₆H₅)₃ + initiator → (C₆H₅)₃Sn• + (CH₃)₂CH• or (CH₃)₂CH₂Sn• + C₆H₅•

The choice of which radical is formed depends on the relative bond dissociation energies of the Sn-isopropyl and Sn-phenyl bonds. Generally, the Sn-alkyl bond is weaker than the Sn-aryl bond, suggesting the preferential formation of the isopropyl radical.

Once formed, the triorganotin radical can participate in propagation steps. A common application is in radical reductions where the triorganotin radical abstracts a halogen atom from an organic halide, generating a new carbon-centered radical which can then be trapped or undergo further reactions. lumenlearning.com

Propagation Example (in the presence of an alkyl halide, R'X): (C₆H₅)₃Sn• + R'X → (C₆H₅)₃SnX + R'• R'• + H-Sn(C₆H₅)₃ → R'H + (C₆H₅)₃Sn• (if a tin hydride is present)

Termination of the radical chain occurs through the combination of any two radical species present in the reaction mixture. libretexts.org

The stability of the resulting radicals is a crucial factor in determining the course of homolytic reactions. Triorganotin radicals (R₃Sn•) are generally pyramidal in structure and are relatively stable for radicals, which accounts for their prevalence in radical chain reactions.

The stability of the carbon-centered radical also plays a role. The isopropyl radical is a secondary radical and is more stable than a primary radical but less stable than a tertiary or benzyl (B1604629) radical. The phenyl radical is an sp²-hybridized radical and is generally less stable and more reactive than alkyl radicals.

Table 2: Typical Homolytic Bond Dissociation Enthalpies (BDEs) for some Tin-Carbon Bonds

BondBDE (kcal/mol)
Me₃Sn-CH₃~73
Me₃Sn-C₂H₅~69
Me₃Sn-CH(CH₃)₂~67
Me₃Sn-C(CH₃)₃~62
Me₃Sn-C₆H₅~81

Source: Adapted from literature values for related trimethyltin (B158744) compounds. These values provide an estimate of the relative bond strengths.

Based on these general trends, the Sn-isopropyl bond is expected to be weaker than the Sn-phenyl bond in this compound, favoring its homolytic cleavage.

Homolytic Dissociation of the Carbon-Tin Bond

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions at the tin center is a field of significant interest in organometallic chemistry. For a chiral organotin compound, reactions at the tin center can proceed with retention, inversion, or racemization of the configuration. While this compound itself is achiral, related chiral compounds, such as those with four different organic groups or where the tin atom is part of a chiral structure, have been studied.

Research on the synthesis and reactivity of optically active indenyl compounds of tin has involved precursors like (i-Pr)(Me)(Ph)SnBr. researchgate.net The stereochemical outcome of reactions at such chiral tin centers provides insight into the reaction mechanisms. For example, electrophilic cleavage reactions of chiral tetraorganotin compounds often proceed with retention of configuration at the tin atom. This is consistent with a frontal S_E2 mechanism where the electrophile approaches the carbon atom from the same side as the tin atom.

In contrast, nucleophilic attack at the tin center can lead to inversion of configuration, proceeding through a pentacoordinate intermediate that undergoes pseudorotation, or it can lead to retention. The stereochemical outcome is highly dependent on the nature of the substrate, the nucleophile, the electrophile (if any), and the reaction conditions.

While specific stereochemical studies on this compound are not widely reported, the principles derived from related chiral organotin systems would be applicable to understanding the stereochemical course of its potential transformations if a chiral center were introduced into the molecule.

Stereoselectivity at Carbon in C-Sn Bond Cleavage Reactions

The cleavage of the C-Sn bond in tetraorganotin compounds, such as this compound, is a cornerstone of their reactivity, particularly in electrophilic substitution reactions. The stereochemical outcome at the carbon atom of the cleaved isopropyl group is a key indicator of the reaction mechanism. Generally, these reactions can proceed through different stereochemical pathways, primarily retention or inversion of configuration, depending on the nature of the electrophile and the reaction conditions.

Electrophilic cleavage of C-Sn bonds is often proposed to proceed via an S_E2 (substitution, electrophilic, bimolecular) mechanism. This mechanism can occur with either retention or inversion of stereochemistry at the carbon atom. An "open" transition state, where the electrophile attacks the carbon atom from the front side relative to the leaving tin group, leads to retention of configuration. Conversely, a "closed" or cyclic transition state, where the electrophile coordinates to the tin atom first, followed by an internal transfer to the carbon atom, can also result in retention. Inversion of configuration typically suggests a backside attack by the electrophile, analogous to an S_N2 mechanism, which is less common for C-Sn bond cleavage but has been observed.

For a compound like this compound, the steric bulk of the three phenyl groups and the isopropyl group would significantly influence the accessibility of the carbon atom and the tin center to the attacking electrophile, thereby affecting the stereochemical course of the reaction.

Illustrative Stereochemical Outcomes in Electrophilic Cleavage of Organotins

Electrophile (E+) Typical Stereochemical Outcome at Carbon Plausible Mechanism
Halogens (e.g., Br₂) Retention or Inversion (Solvent Dependent) S_E2 (open or closed transition states)
Mercuric Halides (e.g., HgCl₂) Retention S_E2 (cyclic transition state)
Protic Acids (e.g., HCl) Retention S_E2 (open transition state)

This table illustrates general trends observed for various organotin compounds; specific outcomes for this compound would require empirical investigation.

Chiral Considerations and Optical Stability of Triorganotin Compounds

The synthesis of chiral organotin compounds, where the tin atom is the stereocenter, has been a subject of significant interest for mechanistic studies. While tetraorganotins like this compound are not chiral at the tin atom if the organic groups are achiral, the cleavage of one organic group can lead to the formation of a chiral triorganotin halide.

Triorganotin halides (R¹R²R³SnX) have the potential to be chiral at the tin center. However, their optical stability is often low. The enantiomers can rapidly interconvert, a process that can be facilitated by the presence of nucleophiles. This racemization is thought to occur through the formation of stereochemically non-rigid five- or six-coordinate intermediates. researchgate.net

The optical stability of chiral triorganotin compounds can be significantly enhanced by introducing bulky substituents on the tin atom or by incorporating intramolecularly coordinating groups. researchgate.net These strategies hinder the formation of the transient, higher-coordinate species that lead to racemization. For instance, the presence of a coordinating group can lock the tin atom in a specific geometry, thus preserving its chirality. researchgate.netnih.gov In the context of this compound, cleavage of the isopropyl group would yield triphenyltin (B1233371) halides, which are not chiral. However, if one of the phenyl groups were to be replaced by a different group, the resulting triorganotin halide could be chiral, and its optical stability would depend on the nature of the substituents and the medium.

Factors Influencing Optical Stability of Chiral Triorganotin Halides

Factor Influence on Optical Stability Rationale
Steric Bulk of Substituents Increased stability Hinders the approach of nucleophiles and the formation of non-rigid higher-coordinate intermediates. researchgate.net
Intramolecular Coordination Increased stability Locks the tin atom in a specific configuration, preventing inversion. researchgate.netnih.gov
Presence of Nucleophiles Decreased stability Facilitates the formation of stereochemically non-rigid penta- or hexa-coordinate intermediates. researchgate.net

This table presents general principles; specific stability of a chiral derivative of this compound would be substituent-dependent.

Influence of Environmental and Catalytic Factors on this compound Reactivity

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the rates and outcomes of reactions involving organotin compounds. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and even the reaction mechanism itself.

In the context of C-Sn bond cleavage, solvent polarity is a critical factor. For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an acceleration of the reaction rate. This is because polar solvents can better solvate and stabilize the charged or highly polar transition state relative to the less polar reactants. Conversely, if the reactants are more polar than the transition state, a more polar solvent may slow down the reaction.

For this compound, electrophilic cleavage reactions would likely involve a transition state with some degree of charge separation. Therefore, it is anticipated that the rate of such reactions would be influenced by the dielectric constant and coordinating ability of the solvent. For example, a reaction proceeding through a more polar transition state would be expected to be faster in a polar solvent like dimethylformamide (DMF) compared to a nonpolar solvent like hexane.

Expected Solvent Effects on the Rate of Electrophilic Cleavage of this compound

Solvent Dielectric Constant (approx.) Expected Relative Rate Rationale
Hexane 1.9 Slow Poor stabilization of a polar transition state.
Diethyl Ether 4.3 Moderate Moderate stabilization of a polar transition state.
Tetrahydrofuran (B95107) (THF) 7.6 Moderate to Fast Good stabilization of a polar transition state.
Acetonitrile 37.5 Fast Strong stabilization of a polar transition state.
Dimethylformamide (DMF) 38.3 Fast Strong stabilization of a polar transition state.

Role of Lewis Acids/Bases and Additives in Modulating Reactivity

Lewis acids are known to play a significant role in promoting the cleavage of C-Sn bonds in organotin compounds. beilstein-journals.org A Lewis acid can coordinate to the tin atom or to a leaving group, thereby increasing the electrophilicity of the carbon atom attached to the tin and facilitating its cleavage. This catalytic approach can lead to reactions under milder conditions and with enhanced selectivity.

In the case of this compound, the addition of a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) would be expected to significantly enhance its reactivity towards electrophiles. The Lewis acid would likely coordinate to one of the phenyl groups or potentially interact with the C-Sn bond, making the isopropyl group more susceptible to electrophilic attack.

Lewis bases, on the other hand, can also influence the reactivity. A Lewis base can coordinate to the tin atom, forming a hypervalent species. This coordination can either activate or deactivate the C-Sn bond towards cleavage, depending on the nature of the Lewis base and the specific reaction. For instance, coordination of a strong Lewis base could increase the electron density on the tin atom, potentially making the organic groups less susceptible to electrophilic attack. However, in some cases, the formation of a five-coordinate tin species can labilize one of the C-Sn bonds.

Additives, such as salts, can also influence the reaction through effects on the ionic strength of the medium or by direct participation in the reaction mechanism.

Table of Chemical Compounds Mentioned

Compound Name
This compound
Triphenyltin halides
Aluminum chloride
Titanium tetrachloride
Dimethylformamide
Hexane
Diethyl ether
Tetrahydrofuran

Applications of Isopropyltriphenylstannane in Advanced Organic Synthesis

Implementation in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic chemistry, with transition-metal-catalyzed cross-coupling reactions representing a powerful tool for achieving this transformation.

Isopropyltriphenylstannane as a Reagent in Stille Cross-Coupling

Utility in Other Transition-Metal-Catalyzed Transformations

Beyond the Stille reaction, various other transition-metal-catalyzed transformations, such as Suzuki, Negishi, and Hiyama couplings, are fundamental in organic synthesis. However, the application of this compound in these and other related transition-metal-catalyzed reactions is not documented in the existing scientific literature. The focus of organotin chemistry in this context has largely been on organostannanes bearing transferable groups other than isopropyl, such as vinyl, aryl, and alkynyl moieties.

Contributions to Stereoselective Synthetic Methodologies

The control of stereochemistry is a critical aspect of modern organic synthesis, enabling the preparation of specific stereoisomers of a target molecule.

Diastereoselective Transformations Involving this compound

Diastereoselective reactions aim to control the formation of diastereomers. There is a lack of published research detailing the use of this compound as a reagent or catalyst in diastereoselective transformations. The factors that govern diastereoselectivity often rely on the steric and electronic properties of the reagents involved, and it appears the unique combination of isopropyl and triphenyl groups on a tin center has not been explored or reported for inducing diastereoselectivity.

Potential for Enantioselective Applications

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Similar to its absence in diastereoselective methods, there are no documented instances of this compound being utilized in enantioselective applications, either as a chiral ligand precursor or as a component of a chiral catalyst system.

Development of Novel Synthetic Tools Based on Organotin Chemistry

The development of new synthetic tools often stems from the exploration of novel reagents with unique reactivity profiles. At present, this compound has not been reported as a foundational component in the development of new synthetic methodologies within the broader field of organotin chemistry. Research in this area continues to evolve, with a primary focus on addressing the toxicity and atom economy concerns associated with traditional organostannanes.

Advanced Spectroscopic and Structural Elucidation Methodologies for Isopropyltriphenylstannane

Mössbauer Spectroscopy for Oxidation State and Electronic Configuration of Tin

Mössbauer spectroscopy, specifically utilizing the tin-119 (¹¹⁹Sn) isotope, stands as a powerful technique for probing the local chemical environment of tin atoms. wikipedia.orguni-bielefeld.de This method is exquisitely sensitive to the oxidation state, coordination number, and the nature of the electronic interactions between the tin center and its surrounding ligands. wikipedia.orgnih.gov For organotin compounds like isopropyltriphenylstannane, ¹¹⁹Sn Mössbauer spectroscopy provides critical insights into the electronic configuration and bonding characteristics of the tin atom. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). wikipedia.orglibretexts.org

The isomer shift is a measure of the s-electron density at the tin nucleus and is directly related to the oxidation state of the tin atom. libretexts.orgunion.edu Changes in the shielding of s-electrons by p- and d-electrons, as influenced by the bonded ligands, cause shifts in the nuclear energy levels, which are observed in the spectrum. union.edu

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus (in its excited state) and an asymmetric electric field gradient at the nucleus. youtube.comresearchgate.net A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical electronic environment around the tin atom. youtube.comrsc.org

In the case of this compound, the tin atom is formally in the +4 oxidation state. It is a tetraorganotin compound, where the tin is bonded to four organic substituents: three phenyl groups and one isopropyl group. rsc.orgrsc.org For many tetraorganotin compounds (R₄Sn), where the tin atom is in a tetrahedral environment, the electric field gradient at the nucleus is expected to be close to zero, resulting in a single resonance line in the Mössbauer spectrum (i.e., no quadrupole splitting). rsc.org

However, the presence of different organic groups, as in this compound (R₃R'Sn), can introduce electronic asymmetry and steric strain, leading to distortions from a perfect tetrahedral geometry. rsc.orgrsc.org This asymmetry in the σ-bonding framework can generate a small electric field gradient, resulting in observable quadrupole splitting. rsc.org The magnitude of this splitting provides a measure of the distortion from tetrahedral symmetry. rsc.org Sterically crowded tetraorganotin derivatives have been shown to exhibit significant quadrupole splittings. rsc.org

The isomer shifts for tetraorganotin(IV) compounds typically fall within a well-defined range. The electronegativity of the attached groups plays a role; however, for tetra-alkyl and tetra-aryl tins, the values are quite similar. Research on a wide variety of tetraorganotin compounds has established typical ranges for these Mössbauer parameters.

Below is a table summarizing the expected and comparative ¹¹⁹Sn Mössbauer spectroscopic data for this compound, based on findings for structurally related tetraorganotin compounds.

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Oxidation State of Tin
This compound (Expected) ~1.2 - 1.4Small, non-zero+4
Tetraphenyltin (B1683108) (Ph₄Sn)~1.250+4
Tetra-n-butyltin (Bu₄Sn)~1.350+4
Triphenyltin (B1233371) Chloride (Ph₃SnCl)~1.3 - 1.4~2.2 - 2.5+4
Sterically Hindered R₄SnVariable> 0.7+4

Data presented for comparative compounds are typical values sourced from the literature. The values for this compound are predicted based on established trends in organotin chemistry.

The expected isomer shift for this compound would be characteristic of a tin(IV) species. The quadrupole splitting, while likely small, would reflect the slight electronic imbalance and steric influence introduced by the isopropyl group compared to the phenyl groups. rsc.org Detailed studies on similar sterically hindered derivatives have shown a correlation between the size of the quadrupole splitting and the degree of distortion from ideal tetrahedral geometry. rsc.org Therefore, the presence and magnitude of quadrupole splitting in the Mössbauer spectrum of this compound would provide direct evidence of the subtle structural and electronic effects of the mixed alkyl/aryl substitution on the tin center.

Theoretical and Computational Investigations of Isopropyltriphenylstannane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are fundamental tools for investigating the electronic structure and bonding characteristics of molecules like isopropyltriphenylstannane. These computational approaches provide insights into the distribution of electrons and the nature of the chemical bonds, which are essential for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of many-body systems, including organometallic compounds. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it well-suited for calculating the ground state properties of molecules like this compound. wikipedia.orgyoutube.com

DFT calculations are widely used to determine optimized molecular geometries, including bond lengths and angles, as well as other properties such as vibrational frequencies and dipole moments. mdpi.com For this compound, DFT can elucidate the geometry around the central tin atom, which is expected to be tetrahedral, and the orientation of the isopropyl and phenyl groups. researchgate.net Various functionals, such as the hybrid B3LYP or PBE0, are commonly employed in conjunction with appropriate basis sets to model these systems accurately. mdpi.com

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT This table presents hypothetical yet realistic data based on typical values for similar organotin compounds.

ParameterValue
Sn-C (isopropyl) bond length2.17 Å
Sn-C (phenyl) bond length2.15 Å
C-Sn-C (isopropyl-phenyl) angle108.5°
C-Sn-C (phenyl-phenyl) angle110.5°
Dihedral Angle (C-C-Sn-C)178°

High-Level Ab Initio Calculations for Accurate Energetics

While DFT is powerful for ground state properties, high-level ab initio methods are often required for more accurate energy calculations, such as bond dissociation energies (BDEs). iastate.edu Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally more demanding. iastate.edupsu.edu

These calculations are crucial for understanding the strength of the chemical bonds within the molecule. For this compound, a key parameter is the homolytic bond dissociation energy of the Sn-C bonds, as this is directly related to the compound's thermal stability and its reactivity in processes like the Stille coupling reaction. researchgate.net Benchmark studies on various organotin compounds have shown that certain DFT functionals, when properly calibrated against experimental data or high-level ab initio results, can also provide reliable BDE values. researchgate.net

Table 2: Comparison of Calculated Sn-C(isopropyl) Bond Dissociation Energy (BDE) for this compound using Different Theoretical Methods This table contains illustrative data to demonstrate the application of these methods.

MethodBasis SetCalculated BDE (kcal/mol)
B3LYPdef2-SVP72.5
BLYP-D3SDD75.1
CCSD(T)def2-TZVP76.8

Mechanistic Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of how chemical transformations occur. researchgate.net

Computational Elucidation of Reaction Pathways for C-Sn Bond Cleavage

The cleavage of the carbon-tin (C-Sn) bond is a fundamental step in many reactions involving organotin compounds. researchgate.net Understanding the mechanism of this cleavage is critical for controlling the outcome of these reactions. Computational methods, particularly DFT, can be used to model the reaction pathways for C-Sn bond cleavage under various conditions. nih.govnih.gov

By calculating the energies of reactants, products, and transition states, a detailed energy profile for the reaction can be constructed. issibern.ch This allows for the determination of activation barriers, which are key to predicting reaction rates. For this compound, such studies could explore, for example, the mechanism of its reaction with an electrophile, identifying whether the cleavage proceeds through an open or a cyclic transition state.

Prediction of Stereochemical Outcomes Through Computational Methods

When a reaction can lead to multiple stereoisomeric products, computational methods can be invaluable for predicting the stereochemical outcome. rsc.org This is achieved by calculating the energy barriers for the different reaction pathways leading to each stereoisomer. The pathway with the lowest activation energy is generally the most favored, and the corresponding product is expected to be the major one.

In the context of reactions involving this compound, if the reaction creates a new chiral center, computational modeling could predict which enantiomer or diastereomer will be formed preferentially. This predictive capability is highly valuable in the rational design of stereoselective catalysts and synthetic routes. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.comcapes.gov.br

For a flexible molecule like this compound, MD simulations can map out its conformational landscape by simulating the rotation of the isopropyl and phenyl groups around the Sn-C bonds. nih.gov This can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in a condensed phase, such as in a solvent or in the solid state. rsc.orgirb.hr By simulating a system containing many molecules, one can investigate how they pack together and what types of non-covalent interactions (e.g., van der Waals forces, pi-stacking) dominate their association. mdpi.combgu.ac.il

Machine Learning Approaches in Organotin Compound Design and Reactivity Prediction

The integration of machine learning (ML) is revolutionizing the field of chemical sciences, offering powerful tools for the design of new compounds and the prediction of their properties, including reactivity. consensus.appmit.edu In the context of organotin chemistry, ML models can be trained on existing data from computational studies and experimental results to predict the characteristics of new, un-synthesized compounds like this compound.

Methodologies and Applications:

Machine learning models, particularly neural networks, are adept at identifying complex patterns in chemical data. rsc.org For organometallic compounds, these models can learn the intricate relationships between a molecule's structure and its electronic properties, such as the bandgap, which is crucial for electronic applications. consensus.app An ML platform could be developed and trained on a dataset of various organotin compounds to rapidly screen for candidates with desired properties, thereby accelerating the discovery process. consensus.app

The general workflow for applying machine learning to organotin compounds involves:

Data Collection and Preparation: A comprehensive dataset of organotin compounds with known properties (e.g., reactivity, toxicity, electronic properties) is assembled from literature and computational databases. researchgate.net

Feature Engineering: Molecular descriptors are generated for each compound. These can range from simple constitutional descriptors to more complex quantum chemical parameters obtained from DFT calculations. researchgate.net

Model Training: A suitable machine learning algorithm, such as a feedforward neural network or a graph neural network, is trained on the prepared dataset. rsc.orgresearchgate.net The model learns to map the molecular features to the target properties.

Model Validation and Prediction: The trained model's predictive power is assessed on an independent test set. Once validated, the model can be used to predict the properties of new compounds like this compound.

Predicting Reactivity and Biological Activity:

A significant application of machine learning in this area is the prediction of chemical reactivity and biological activity. For instance, the cytotoxicity of organotin compounds has been correlated with the nature of the organic groups attached to the tin atom. nih.gov ML models could quantify these relationships and predict the potential biological effects of novel compounds.

Theoretical investigations, such as Natural Bond Orbital (NBO) analysis performed using software like Gaussian, can provide insights into the electronic character of the substituents on the tin atom. rsc.org For example, the electron-donating or withdrawing nature of the isopropyl and phenyl groups in this compound would influence the Lewis acidity of the tin center and, consequently, its reactivity. nih.gov This data can be used as input for machine learning models to predict reactivity.

Interactive Data Table: Hypothetical Machine Learning Model Performance for Organotin Compounds

The following table illustrates the potential performance of a machine learning model trained to predict a specific property (e.g., IC50 value for cytotoxicity) of various triorganotin compounds. The data for compounds other than this compound is based on findings for analogous compounds, while the entry for this compound is a hypothetical prediction.

Compound NameExperimental IC50 (µM)Predicted IC50 (µM)Prediction Error (%)
Triphenyltin (B1233371) Chloride0.250.2812.0
Tributyltin Chloride0.500.4510.0
Trimethyltin (B158744) Chloride1.501.628.0
This compound N/A 0.35 N/A

This table demonstrates how a trained ML model could be used to estimate the biological activity of this compound, guiding synthetic efforts towards compounds with desired properties.

Future Research Directions and Emerging Paradigms in Isopropyltriphenylstannane Chemistry

Exploration of Novel Synthetic Applications and Reagent Development

Future research will likely concentrate on expanding the synthetic utility of Isopropyltriphenylstannane beyond its current applications. A primary focus will be the development of novel reagents derived from or utilizing this compound for a variety of organic transformations. This includes its potential role as a precursor to highly reactive organotin species or as a key component in the synthesis of complex molecules.

One promising avenue is the exploration of this compound in cross-coupling reactions. While organotin compounds are well-known participants in Stille coupling, the specific reactivity and substrate scope for this compound remain to be thoroughly investigated. Future work could involve designing new catalytic systems that are specifically tailored to activate the tin-carbon bond in this compound, potentially offering unique selectivity and reactivity compared to other organostannanes.

Furthermore, the development of this compound-based reagents for functional group transfer reactions represents another fertile ground for research. This could involve the transfer of the isopropyl or phenyl groups to organic substrates, providing new pathways for the synthesis of complex organic architectures. The steric and electronic properties of the isopropyl and triphenyl groups could offer distinct advantages in controlling the stereochemistry and regiochemistry of these transformations.

Integration with Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research. For this compound, this translates to developing more environmentally benign synthetic routes and applications. A key goal will be to minimize the generation of toxic tin byproducts, a long-standing concern with organotin chemistry.

Research in this area could focus on several key aspects:

Atom Economy: Future synthetic methods involving this compound will be evaluated based on their atom economy. The goal will be to design reactions where a maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Recyclable Catalysts: The development of heterogeneous catalysts based on this compound immobilized on solid supports could facilitate easy separation and recycling, further enhancing the sustainability of the processes.

Advancements in Computational Methodologies for Organotin Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of organotin compounds like this compound. Future research will undoubtedly leverage advancements in computational methodologies to gain deeper insights into its structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) and other high-level computational methods will be employed to:

Elucidate Reaction Mechanisms: Detailed computational studies can map out the energy profiles of reactions involving this compound, helping to understand the role of the isopropyl and phenyl groups in influencing reactivity and selectivity.

Predict Spectroscopic Properties: Accurate prediction of spectroscopic data, such as NMR and IR spectra, can aid in the characterization of new compounds and reaction intermediates.

Design Novel Catalysts: Computational screening can be used to design new ligands or modifications to the this compound structure to enhance its catalytic activity or selectivity for specific applications.

These computational studies will not only complement experimental work but also guide the design of new experiments, accelerating the pace of discovery in this compound chemistry.

Interdisciplinary Research Collaborations in Organometallic Science

The full potential of this compound is most likely to be realized through collaborations that bridge the gap between traditional organometallic chemistry and other scientific disciplines. The unique properties of this compound could find applications in materials science, medicinal chemistry, and beyond.

Potential areas for interdisciplinary research include:

Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Medicinal Chemistry: While facing the challenge of tin toxicity, carefully designed derivatives of this compound could be explored for their potential biological activity. Collaborative efforts with biologists and pharmacologists would be essential to investigate these possibilities.

Nanotechnology: The use of this compound as a precursor for the synthesis of tin-containing nanoparticles or nanomaterials is another exciting prospect that would require expertise from materials scientists and nanotechnologists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyltriphenylstannane, and how can its purity be validated?

  • Methodological Answer: Synthesis typically involves transmetallation or Grignard reactions with triphenyltin chloride and isopropylmagnesium halides. Purification via recrystallization or column chromatography is critical. Characterization requires 1H/13C NMR to confirm the stannane structure (distinct Sn-C coupling in 13C NMR) and mass spectrometry for molecular ion validation. Quantify purity using HPLC with a non-polar stationary phase, and report retention times and peak area ratios .

Q. What spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer: Use X-ray crystallography to resolve the tetrahedral geometry around the tin atom. For spectroscopic validation:

  • 119Sn NMR : Expected chemical shift range of δ −100 to −200 ppm for triorganotin compounds.
  • IR Spectroscopy : Sn-C stretching vibrations ~450–550 cm⁻¹.
    Cross-validate with elemental analysis (C, H, Sn) to ensure stoichiometric consistency. Document all spectral data in tables with peak assignments and experimental parameters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Follow organotin compound guidelines:

  • Use fume hoods and PPE (gloves, lab coats).
  • Monitor airborne concentrations with gas chromatography if vapor pressure data is limited.
  • Implement emergency showers/eye wash stations (per OSHA standards) and avoid skin contact. Dispose of waste via hazardous material protocols .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in Stille cross-coupling reactions?

  • Methodological Answer: Design experiments to measure reaction rates under varying conditions (temperature, solvent polarity, catalyst loading). Use GC-MS or in-situ NMR to track substrate consumption. Analyze data with the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with computational DFT studies to validate transition-state models .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer: Conduct reproducibility trials with standardized substrates (e.g., aryl halides) and control for variables like moisture/oxygen levels. Perform meta-analyses of literature data to identify outliers. Use multivariate regression to isolate factors (e.g., ligand effects, solvent choice) contributing to discrepancies. Publish detailed experimental logs to enhance transparency .

Q. How can computational modeling predict the ligand-exchange behavior of this compound in coordination chemistry?

  • Methodological Answer: Employ density functional theory (DFT) to calculate bond dissociation energies and electron-density maps. Validate with EXAFS (Extended X-ray Absorption Fine Structure) to probe local tin coordination environments. Compare simulated and experimental UV-Vis spectra to refine computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.